1-Pyrenemethanol

概述

描述

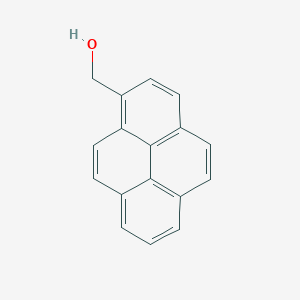

1-Pyrenemethanol, also known as 1-(1-Hydroxymethyl)pyrene, is an organic compound with the molecular formula C17H12O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a hydroxymethyl group attached to the first carbon of the pyrene ring system. This compound is known for its fluorescent properties and is used in various scientific applications .

准备方法

Synthetic Routes and Reaction Conditions: 1-Pyrenemethanol can be synthesized through several methods. One common approach involves the reduction of 1-pyrenecarboxaldehyde using reducing agents such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction typically proceeds under mild conditions and yields this compound as a solid product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations .

化学反应分析

Types of Reactions: 1-Pyrenemethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-pyrenecarboxaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an acidic medium

Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of derivatives like 1-pyrenemethylamine or 1-pyrenemethyl chloride

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acidic medium.

Reduction: Sodium borohydride (NaBH4), methanol.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution product

Major Products:

Oxidation: 1-Pyrenecarboxaldehyde.

Reduction: this compound.

Substitution: 1-Pyrenemethylamine, 1-Pyrenemethyl chloride

科学研究应用

Molecular Biology Applications

Nucleotide Modifications

1-Pyrenemethanol has been utilized to synthesize modified oligonucleotides, specifically 2′-O-(pyren-1-yl)methylribonucleotides. These modifications enhance the biophysical properties of nucleic acid duplexes, making them suitable for various applications such as:

- RNA Detection : Pyrene-modified oligonucleotides are employed for the detection of single-stranded RNA targets using fluorescence emissions from the pyrene moiety. This method capitalizes on the high quantum yield and position-dependent emission characteristics of pyrene .

- SNP Discrimination : The modified nucleotides are also used to develop probes capable of discriminating single nucleotide polymorphisms (SNPs), which is crucial for genetic studies and diagnostics .

- Charge Transfer Studies : The incorporation of pyrene allows researchers to investigate charge transfer phenomena in RNA duplexes, providing insights into molecular interactions and dynamics .

Synthesis of Prodrugs

This compound serves as a precursor for synthesizing prodrugs, such as pyrene-aspirin (P-aspirin). This prodrug features a cleavable ester bond that enables targeted drug delivery. The P-aspirin can be loaded onto gold nanorods (AuNR) for enhanced photothermal therapy (PTT) applications, where it effectively reduces inflammation while simultaneously delivering therapeutic effects against tumors .

Sensor Development

Fluorescent Sensors

this compound is instrumental in creating selective fluorescent sensors for adenosine triphosphate (ATP) detection. The synthesis involves constructing pincer-like benzene-bridged structures that exhibit significant fluorescence changes upon ATP binding, making them useful in biochemical assays and cellular studies .

Materials Science Applications

Self-Assembly on Surfaces

The self-assembly properties of this compound have been exploited to modify surfaces such as zinc oxide (ZnO). This modification enhances the performance of inverted polymer solar cells by improving charge transport and stability .

Antioxidant Research

Research involving this compound has also focused on its role in antioxidant capacity assessments. For instance, it has been used in studies evaluating the oxygen radical absorbance capacity (ORAC) of various compounds, contributing valuable data on the antioxidant potential of natural products and their interactions with other substances .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Molecular Biology | RNA detection, SNP discrimination, charge transfer studies |

| Prodrug Synthesis | Pyrene-aspirin for photothermal therapy |

| Sensor Development | Fluorescent sensors for ATP detection |

| Materials Science | Surface modification for enhanced solar cell performance |

| Antioxidant Research | Evaluation of antioxidant capacities using ORAC methodology |

作用机制

The mechanism of action of 1-Pyrenemethanol primarily involves its interaction with other molecules through its hydroxymethyl group. This interaction can lead to various chemical transformations, such as oxidation or substitution reactions. The compound’s fluorescent properties are attributed to the pyrene ring system, which can absorb and emit light at specific wavelengths .

相似化合物的比较

1-Pyrenebutanol: Similar structure with a butanol group instead of a hydroxymethyl group.

1-Pyrenecarboxaldehyde: An oxidized form of 1-Pyrenemethanol with an aldehyde group.

1-Hydroxypyrene: A hydroxyl group attached directly to the pyrene ring

Uniqueness: this compound is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and fluorescent properties. This makes it particularly useful in applications requiring precise molecular interactions and fluorescence-based analyses .

生物活性

1-Pyrenemethanol, a polycyclic aromatic hydrocarbon derivative, has garnered attention for its diverse biological activities. This compound is particularly significant due to its applications in biochemical research and potential therapeutic uses. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

This compound (CAS Number: 24463-15-8) is characterized by its pyrene moiety, which contributes to its fluorescent properties. The compound can be synthesized and modified for various applications, including the development of fluorescent probes and sensors.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Fluorescence Properties : It is utilized as a fluorescent probe in biochemical assays, enabling the monitoring of cellular processes and drug delivery mechanisms.

- Cytotoxicity : Studies have shown that this compound and its derivatives can exhibit cytotoxic effects depending on their structure and the cellular context.

- Metabolic Activation : The compound undergoes metabolic activation to form reactive intermediates that can interact with cellular macromolecules.

1. Fluorescent Probes for Drug Delivery

In a study investigating pyrene-fatty acid conjugates, this compound was conjugated with various fatty acids to form submicron particles. These conjugates demonstrated excimer emission, which shifted to monomer emission upon cellular uptake. This behavior indicates that the disruption of these particles can be monitored in real time, making them suitable for tracking drug carriers in pharmacokinetic studies .

2. Cytotoxicity Assessment

Research assessing the cytotoxicity of pyrene derivatives found that the acyl chain length in pyrene-fatty acid conjugates influenced their cytotoxic effects. For instance, conjugates with shorter chains (e.g., lauric acid) exhibited lower cytotoxicity compared to those with longer chains (e.g., behenic acid). This suggests that structural modifications can modulate the biological activity of this compound derivatives .

3. Metabolism and Toxicity

The metabolic pathways involving this compound have been explored in various bacterial species capable of degrading pyrene compounds. Mycobacterium sp. strain KMS was shown to metabolize pyrene effectively, producing several metabolites that could further interact with cellular systems. The study highlighted the importance of understanding these metabolic pathways for bioremediation strategies involving polycyclic aromatic hydrocarbons (PAHs) .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

pyren-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDMLQSGYUCLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179219 | |

| Record name | 1-Hydroxymethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24463-15-8 | |

| Record name | 1-Pyrenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24463-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxymethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024463158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxymethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76UX3EH8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。